(4-Bromobenzyl)-dibutylamine

Übersicht

Beschreibung

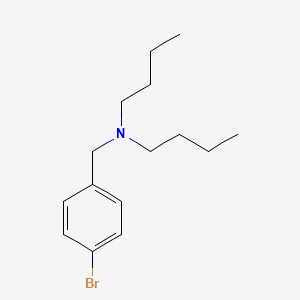

(4-Bromobenzyl)-dibutylamine is an organic compound that features a bromobenzyl group attached to a dibutylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromobenzyl)-dibutylamine typically involves the reaction of 4-bromobenzyl chloride with dibutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Substitution Reactions at the Bromine Substituent

Reaction Example:

In analogous systems (e.g., bromobenzene derivatives), substitution reactions often require activating groups (e.g., nitro or methoxy) to stabilize the transition state . For (4-Bromobenzyl)-dibutylamine, direct substitution at the bromine site is less likely unless catalyzed by metals or under harsh conditions.

Oxidation of the Tertiary Amine

Mechanism: Tertiary amines are prone to oxidation, forming N-oxides or other nitrogen-centered radicals. Dibutylamine derivatives, as seen in , exhibit oxidative instability, particularly under electrochemical conditions .

Reaction Data:

-

Oxidation Potential: Dibutylamine derivatives (e.g., dibutylamide) exhibit oxidation potentials of ~0.94–1.11 V vs. GC in THF or DMF .

-

Products: Oxidation of tertiary amines typically yields quaternary ammonium salts or hydroxylamines, depending on the oxidizing agent .

Cross-Coupling Reactions

Reaction Example:

-

Catalyst: Pd(OAc)₂ with ligands (e.g., 1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene) .

-

Outcomes: Coupling with aryl halides could yield substituted benzylamine derivatives, but yields may be reduced due to steric effects .

Acid-Base Reactions

Mechanism: Tertiary amines like dibutylamine are strong bases (pKa ~10.5–11.5 for conjugate acids) . They can neutralize acids exothermically to form salts .

Reaction Example:

-

Reaction with CO₂: Dibutylamine reacts with carbon dioxide to form carbamic acid salts .

-

Reactivity with Isocyanates: The amine may react with isocyanates to form ureas, as seen in analogous systems .

Thermal Stability and Decomposition

Mechanism: Tertiary amines decompose thermally, releasing hydrocarbons or forming nitrogen oxides . The bromobenzyl group may stabilize the molecule due to resonance effects .

Thermal Data:

Toxicity and Hazardous Reactions

Mechanism: Tertiary amines are toxic and can form nitrosamines under acidic conditions with nitrites . For this compound, this would generate mutagenic N-nitrosodibutylamine derivatives .

Health Hazards:

Comparison of Reaction Conditions and Outcomes

| Reaction Type

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

(4-Bromobenzyl)-dibutylamine is being investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to act as a building block for various bioactive compounds. The compound's ability to interact with biological targets makes it a candidate for developing new medications, particularly in treating inflammatory diseases and cancers.

Case Study : Research has shown that derivatives of dibutylamine exhibit anti-inflammatory properties by modulating the NOD1/2 signaling pathways, which are crucial in immune response regulation . This suggests that this compound could lead to the development of novel therapeutics targeting these pathways.

Organic Synthesis

The compound serves as an important reagent in organic synthesis, particularly in the functionalization of sp² systems. Its nitrogen-centered radicals can facilitate reactions that lead to the formation of complex amine derivatives, which are essential in drug discovery and development .

Data Table: Applications in Organic Synthesis

Material Science

In material science, this compound can be used as a curing agent or additive in polymer formulations. Its amine functionality enhances the cross-linking density of polymers, improving mechanical properties and thermal stability.

Case Study : In studies involving epoxy resins, the incorporation of dibutylamine derivatives has shown improved adhesion and resistance to environmental degradation, making them suitable for coatings and sealants .

Toxicological Considerations

While exploring its applications, it is crucial to consider the safety profile of this compound. Compounds derived from dibutylamine have been associated with potential health risks, including carcinogenicity when nitrosated . Therefore, any application involving this compound must adhere to strict safety guidelines and regulations.

Wirkmechanismus

The mechanism of action of (4-Bromobenzyl)-dibutylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can participate in electrophilic substitution reactions, while the dibutylamine moiety can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromobenzyl chloride: Similar structure but with a chloride group instead of the dibutylamine moiety.

4-Bromobenzyl alcohol: Contains a hydroxyl group instead of the dibutylamine moiety.

4-Bromobenzylamine: Features an amine group directly attached to the benzyl group.

Uniqueness

(4-Bromobenzyl)-dibutylamine is unique due to the presence of both the bromobenzyl and dibutylamine groups, which confer distinct chemical and biological properties

Biologische Aktivität

(4-Bromobenzyl)-dibutylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a bromobenzyl moiety attached to a dibutylamine group. Its molecular structure can be represented as follows:

This structure contributes to its lipophilicity and ability to interact with various biological targets.

Cholinesterase Inhibition

Research has shown that compounds similar to this compound may exhibit cholinesterase inhibitory activity, particularly against acetylcholinesterase (AChE). AChE plays a critical role in the hydrolysis of acetylcholine, and its inhibition can lead to increased cholinergic activity in the brain, which is beneficial in treating neurodegenerative diseases like Alzheimer's. For instance, studies indicate that modifications on the phenyl ring can enhance AChE inhibition, suggesting that this compound could potentially demonstrate similar effects .

Antimicrobial Activity

The antimicrobial properties of dibutylamine derivatives have been explored extensively. A study evaluating various derivatives found that certain compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, with some derivatives showing promising results comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Standard Antibiotic | 16 | High |

Anticancer Activity

Dibutylamine derivatives have also been studied for their anticancer properties. One study reported that specific analogs showed potent inhibition of cancer cell proliferation by inducing apoptosis in Bcl-2 expressing cell lines. The mechanism involved competitive binding to the Bcl-2 protein, which is crucial for regulating apoptosis .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12 | HeLa |

| Positive Control (Gossypol) | 5 | HeLa |

Case Studies

- Cholinesterase Inhibition : A series of synthesized chalcone derivatives were evaluated for their AChE inhibitory potential. The results indicated that ortho-substituted analogs demonstrated higher activity than para or meta substitutions, highlighting the importance of molecular positioning in enhancing biological efficacy .

- Antimicrobial Efficacy : In a comparative study of various dibutylamine derivatives, it was found that modifications at the para position significantly affected antimicrobial potency. Compounds with halogen substitutions exhibited enhanced activity against resistant bacterial strains .

Eigenschaften

IUPAC Name |

N-[(4-bromophenyl)methyl]-N-butylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BrN/c1-3-5-11-17(12-6-4-2)13-14-7-9-15(16)10-8-14/h7-10H,3-6,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCRXIBYDMIZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.